molecular formula C18H18N6O2 B2442424 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide CAS No. 901017-71-8

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide

Cat. No. B2442424
CAS RN: 901017-71-8
M. Wt: 350.382
InChI Key: RELFWQAXNDWBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are involved in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells. ABT-737 has shown promise in preclinical studies as a potential cancer therapy.

Mechanism Of Action

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide binds to the hydrophobic groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-W, thereby inhibiting their anti-apoptotic function. This results in the activation of the intrinsic apoptotic pathway, leading to cell death in cancer cells.
Biochemical and Physiological Effects
5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. It has also been shown to sensitize cancer cells to other cancer therapies, such as radiation and chemotherapy. In addition, 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been shown to have minimal toxicity in normal cells.

Advantages And Limitations For Lab Experiments

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has several advantages for lab experiments, including its selectivity for BCL-2 family proteins and its ability to induce apoptosis in cancer cells. However, 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the development of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide and related compounds. One direction is the development of more potent and selective inhibitors of BCL-2 family proteins. Another direction is the combination of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide with other cancer therapies to enhance their efficacy. Additionally, the use of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide as a tool to study the role of BCL-2 family proteins in cancer and other diseases is an area of ongoing research.

Synthesis Methods

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide can be synthesized using a multistep process involving the condensation of various reagents. The first step involves the reaction of 2-amino-N-benzylacetamide with 2-nitrobenzaldehyde to form 2-(2-nitrophenyl)-N-benzylacetamide. This intermediate is then reduced to 2-(2-aminophenyl)-N-benzylacetamide, which is subsequently reacted with 4-carboxybenzaldehyde and triethyl orthoformate to form the triazole ring. The final step involves the reaction of the triazole intermediate with a substituted aniline to form 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide.

Scientific Research Applications

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has been extensively studied in preclinical models for its potential as a cancer therapy. It has shown efficacy in inducing apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. Clinical trials have been conducted to evaluate the safety and efficacy of 5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide in patients with various types of cancer.

properties

IUPAC Name

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c19-17-16(18(26)20-11-13-7-3-1-4-8-13)22-23-24(17)12-15(25)21-14-9-5-2-6-10-14/h1-10H,11-12,19H2,(H,20,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFWQAXNDWBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-anilino-2-oxoethyl)-N-benzyltriazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.